molecular formula C16H18O9 B7765586 Neochlorogenic acid CAS No. 342811-68-1

Neochlorogenic acid

Cat. No.: B7765586
CAS No.: 342811-68-1
M. Wt: 354.31 g/mol
InChI Key: CWVRJTMFETXNAD-NXLLHMKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neochlorogenic acid is a natural polyphenol found in various plant sources, including dried fruits and peaches . It is an isomer of chlorogenic acid, both of which belong to the caffeoylquinic acid class of molecules . This compound is known for its antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neochlorogenic acid can be synthesized through the esterification of caffeic acid and quinic acid. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid under reflux conditions . The reaction mixture is then purified using techniques like column chromatography to isolate this compound.

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as green coffee beans and mulberry leaves. Ultrasonic-assisted extraction is a commonly used method due to its efficiency and cost-effectiveness . The extraction process involves using solvents like methanol or ethanol at controlled temperatures and solid-to-solvent ratios to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Neochlorogenic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Alkylated or acylated derivatives depending on the substituent used.

Biological Activity

Neochlorogenic acid (NCA), a lesser-known isomer of chlorogenic acid, has garnered attention for its diverse biological activities. This compound exhibits significant antioxidant, anti-inflammatory, antifungal, and anticarcinogenic properties, making it a promising candidate for functional foods and nutraceuticals. This article explores the biological activity of this compound through various studies and findings.

This compound is characterized by its phenolic structure, which contributes to its biological activities. Its mechanism of action primarily involves the modulation of oxidative stress and inflammation pathways.

  • Antioxidant Activity : NCA has been shown to scavenge free radicals, thereby reducing oxidative stress. This activity is linked to its ability to enhance the expression of antioxidant enzymes through the Nrf2 signaling pathway, similar to chlorogenic acid .
  • Anticancer Effects : In vitro studies demonstrated that NCA induces apoptosis in gastric carcinoma cells by increasing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential (MMP). It also downregulates key proteins in the m-TOR/PI3K/AKT signaling pathway, which is crucial for cancer cell survival .
  • Anti-inflammatory Properties : NCA has been identified as a potential immunomodulator capable of ameliorating conditions such as allergic airway inflammation. It reduces hyperresponsiveness in airway tissues, indicating its role in managing inflammatory responses .

In Vitro Studies

  • Antitumor Activity : A study reported that NCA exhibited an IC50 value of 20 µM against gastric cancer cells. The compound was found to promote apoptosis via mitochondrial pathways, indicating its potential as an anticancer therapeutic agent .
  • Oxidative Stress Modulation : In zebrafish models exposed to lead-induced neurotoxicity, co-treatment with NCA significantly alleviated developmental malformations and neuronal damage by mitigating oxidative stress .

In Vivo Studies

  • Tumor Growth Suppression : In a nude mice xenograft model, administration of NCA resulted in significantly smaller tumor volumes compared to untreated controls after six weeks .
  • Hepatic Lipid Accumulation : Another study highlighted that NCA attenuates hepatic lipid accumulation in rats, suggesting its potential in managing metabolic disorders such as non-alcoholic fatty liver disease .

Data Table: Summary of Biological Activities

Biological ActivityStudy ReferenceKey Findings
Antioxidant , Scavenges free radicals; enhances antioxidant enzyme expression via Nrf2 pathway.
Anticancer , Induces apoptosis in gastric carcinoma cells; downregulates m-TOR/PI3K/AKT signaling.
Anti-inflammatory Ameliorates allergic airway inflammation; reduces airway hyperresponsiveness.
Hepatic Protection Reduces hepatic lipid accumulation; potential for metabolic disorder management.

Case Studies

  • Gastric Carcinoma : A comprehensive study on the effects of NCA on human gastric carcinoma cells demonstrated its ability to induce apoptosis and inhibit cell migration and invasion through ROS production and signaling pathway modulation .
  • Lead-Induced Neurotoxicity : Research utilizing zebrafish models showed that co-treatment with NCA mitigated lead-induced neurodevelopmental issues, highlighting its neuroprotective properties against heavy metal toxicity .

Properties

IUPAC Name

(1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVRJTMFETXNAD-NXLLHMKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347903
Record name Neochlorogenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906-33-2
Record name Neochlorogenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Caffeylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000906332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neochlorogenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,3α,4α,5β)]-3-[[3-(3,4-dihydroxyphenyl)-1-oxoallyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOCHLOROGENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4601UER1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neochlorogenic acid
Reactant of Route 2
Neochlorogenic acid
Reactant of Route 3
Neochlorogenic acid
Reactant of Route 4
Neochlorogenic acid
Reactant of Route 5
Neochlorogenic acid
Reactant of Route 6
Neochlorogenic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.